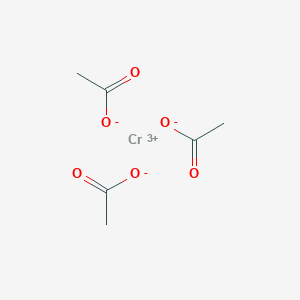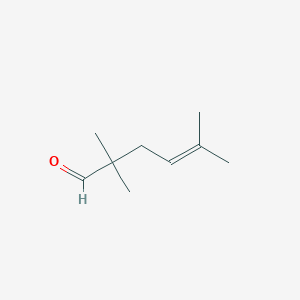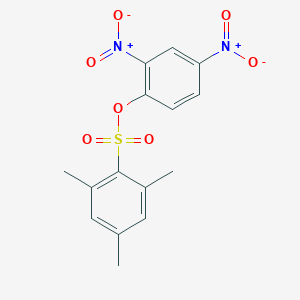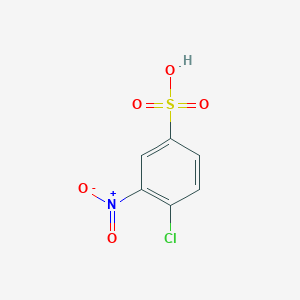
Oxythiamine
Descripción general
Descripción
Interfiere con las enzimas de las vías dependientes de la pirofosfato de tiamina y puede inhibir la conversión de glucosa en pentosa fosfato, lo cual es necesario para la síntesis de nucleótidos y el metabolismo de los aminoácidos . La oxitiamina aumenta la cantidad de piruvato al inhibir la piruvato descarboxilasa .
Mecanismo De Acción
La oxitiamina ejerce sus efectos interfiriendo con las enzimas dependientes de la pirofosfato de tiamina. Inhibe la conversión de glucosa en pentosa fosfato, lo que lleva a un aumento en los niveles de piruvato . Esta inhibición afecta a varias vías metabólicas, incluida la glucólisis y la gluconeogénesis . La oxitiamina también inhibe la transcetolasa, una enzima involucrada en la síntesis no oxidativa de ribosa, lo que puede inducir la apoptosis celular . Los objetivos moleculares de la oxitiamina incluyen la piruvato descarboxilasa y la transcetolasa .
Métodos De Preparación
La oxitiamina se puede sintetizar mediante varios métodos. Un método altamente eficiente implica refluir el sustrato con ácido clorhídrico 5N durante 6 horas, lo que produce oxitiamina que está esencialmente libre de tiamina . Este método permite la producción a gran escala de oxitiamina con un rendimiento del 80% . Otro método implica el uso de clorhidrato de hidroxilamina y polvo fino de óxido de calcio, que se calientan juntos para formar el producto deseado .
Análisis De Reacciones Químicas
La oxitiamina sufre diversas reacciones químicas, incluida la inhibición de enzimas dependientes de la tiamina. Puede inhibir la síntesis no oxidativa de ribosa e inducir la apoptosis celular . Los reactivos comunes utilizados en estas reacciones incluyen inhibidores de la piruvato descarboxilasa e inhibidores de la fosfoenolpiruvato carboxiquinasa . Los principales productos formados a partir de estas reacciones incluyen niveles elevados de piruvato y una dinámica alterada de la expresión de proteínas en las células cancerosas .
Aplicaciones Científicas De Investigación
En el campo de la medicina, ha mostrado promesa como agente citostático, inhibiendo el crecimiento y el metabolismo de las células cancerosas . Se ha encontrado que es eficaz para inhibir la proliferación de células de cáncer de pulmón no microcítico e inducir la apoptosis . En bioquímica, la oxitiamina se ha utilizado para estudiar la regulación de la biosíntesis de colágeno en fibroblastos de piel humana cultivados . Además, tiene aplicaciones en el estudio de vías metabólicas e inhibición de enzimas .
Comparación Con Compuestos Similares
La oxitiamina es similar a otros antimetabolitos de la tiamina, como la piritiamina y la 2'-metiltiamina . Si bien todos estos compuestos inhiben las enzimas dependientes de la tiamina, se ha encontrado que la oxitiamina es más eficaz para inhibir el crecimiento y el metabolismo de las células cancerosas en comparación con la 2'-metiltiamina . Además, la oxitiamina exhibe una mayor estabilidad y una desviación estándar menor que la tiamina y la 2'-metiltiamina . La piritiamina, otro antimetabolito de la tiamina, se ha estudiado por su posible uso en el tratamiento de infecciones fúngicas .
Propiedades
IUPAC Name |
5-[[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]methyl]-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-8-11(3-4-16)18-7-15(8)6-10-5-13-9(2)14-12(10)17/h5,7,16H,3-4,6H2,1-2H3/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDGSXVLAVRBLU-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(NC2=O)C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N3O2S+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40929206 | |
| Record name | Oxythiamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40929206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136-16-3 | |
| Record name | Oxythiamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxythiamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxythiamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40929206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OXYTHIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MF36SYZ22 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















